molecular formula C20H22O5 B14477912 3-Hydroxy-4-propanoylphenyl 4-butoxybenzoate CAS No. 65148-50-7

3-Hydroxy-4-propanoylphenyl 4-butoxybenzoate

Cat. No.: B14477912
CAS No.: 65148-50-7
M. Wt: 342.4 g/mol
InChI Key: CCHNDISKWPMVAY-UHFFFAOYSA-N
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Description

3-Hydroxy-4-propanoylphenyl 4-butoxybenzoate is an organic compound with the molecular formula C20H22O5 It consists of a phenyl ring substituted with hydroxy and propanoyl groups, and a benzoate ester with a butoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-propanoylphenyl 4-butoxybenzoate typically involves the esterification of 3-hydroxy-4-propanoylphenol with 4-butoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-propanoylphenyl 4-butoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-propanoylphenyl 4-butoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be due to the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-4-propanoylphenyl 4-butoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

65148-50-7

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

(3-hydroxy-4-propanoylphenyl) 4-butoxybenzoate

InChI

InChI=1S/C20H22O5/c1-3-5-12-24-15-8-6-14(7-9-15)20(23)25-16-10-11-17(18(21)4-2)19(22)13-16/h6-11,13,22H,3-5,12H2,1-2H3

InChI Key

CCHNDISKWPMVAY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C(=O)CC)O

Origin of Product

United States

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